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Abstract
N-arachidonoyl glycine (NAGly), a lipid signaling molecule structurally related to the

endocannabinoid anandamide, has emerged as a promising modulator of various physiological

processes. Unlike anandamide, NAGly exhibits a distinct pharmacological profile, interacting

with a unique set of molecular targets. This technical guide provides an in-depth overview of

the current understanding of NAGly's therapeutic targets, focusing on G protein-coupled

receptors (GPCRs), transporters, and ion channels. We present a compilation of quantitative

data on its potency and efficacy, detailed experimental methodologies for assessing its activity,

and visual representations of the key signaling pathways involved. This guide is intended to

serve as a comprehensive resource for researchers and drug development professionals

interested in the therapeutic potential of NAGly.

Introduction
N-arachidonoyl glycine (NAGly), an endogenous N-acylethanolamine, is formed through the

enzymatic conjugation of arachidonic acid and glycine.[1] It has garnered significant interest for

its cannabimimetic effects in pain and inflammation, despite its negligible affinity for the

classical cannabinoid receptors CB1 and CB2.[2] This unique pharmacological profile suggests

that NAGly exerts its biological effects through alternative molecular targets, making it an

intriguing candidate for therapeutic development. This document outlines the primary

therapeutic targets of NAGly identified to date, providing quantitative data, experimental
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protocols, and signaling pathway diagrams to facilitate further research and drug discovery

efforts.

Key Therapeutic Targets of N-arachidonoyl glycine
The primary therapeutic targets of NAGly can be broadly categorized into G protein-coupled

receptors, neurotransmitter transporters, and ion channels.

G Protein-Coupled Receptors (GPCRs)
NAGly has been identified as a ligand for several orphan GPCRs, with GPR18 and GPR55

being the most extensively studied.

GPR18: Initially proposed as the "NAGly receptor," GPR18 is activated by NAGly, leading to

various cellular responses, including cell migration.[3][4] The signaling cascade initiated by

NAGly at GPR18 is thought to be primarily mediated through Gαi/o proteins.[5]

GPR55: NAGly also acts as an agonist at GPR55, another orphan GPCR implicated in the

endocannabinoid system.[6][7] Activation of GPR55 by NAGly leads to increases in

intracellular calcium and the activation of mitogen-activated protein kinase (MAPK)

pathways.[6]

Glycine Transporter 2 (GLYT2)
NAGly has been shown to be an inhibitor of the glycine transporter 2 (GLYT2), a key protein

responsible for the reuptake of glycine in the spinal cord.[8][9] By inhibiting GLYT2, NAGly can

increase the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory

neurotransmission.[10] This mechanism is believed to contribute significantly to its analgesic

properties.

Large-Conductance Ca2+-Activated K+ (BKCa) Channels
NAGly has been demonstrated to induce vasorelaxation through the activation of large-

conductance Ca2+-activated potassium (BKCa) channels in vascular smooth muscle cells.[2]

This effect is mediated, at least in part, by the release of nitric oxide from endothelial cells.

Quantitative Data
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The following tables summarize the available quantitative data for the interaction of NAGly with

its primary therapeutic targets.

Table 1: Potency and Efficacy of N-arachidonoyl glycine at GPCRs

Target
Assay
Type

Species Cell Line
Paramete
r

Value
Referenc
e(s)

GPR18

Calcium

Mobilizatio

n

Human HEK293 EC50 44.5 nM [2][11]

GPR18

β-arrestin

Recruitmen

t

Human CHO-K1 - No activity [9]

GPR55

Calcium

Mobilizatio

n

Human
HAGPR55/

CHO
-

Concentrati

on-

dependent

increase

[6][7]

GPR55
MAPK

Activation
Human

HAGPR55/

CHO
-

Concentrati

on-

dependent

increase

[6][7]

Table 2: Inhibitory Activity of N-arachidonoyl glycine at GLYT2

Target
Assay
Type

Species
Expressi
on
System

Paramete
r

Value
Referenc
e(s)

GLYT2

[3H]-

Glycine

Uptake

Human - IC50 3 µM [8]

GLYT2a

Glycine

Transport

Current

Human - IC50 ~9 µM [9]
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Experimental Methodologies
This section provides an overview of the key experimental protocols used to characterize the

activity of NAGly at its targets.

GPR18 and GPR55 Functional Assays
This assay measures the ability of a ligand to induce an increase in intracellular calcium

concentration upon binding to a Gq-coupled receptor.

Principle: Cells expressing the receptor of interest (e.g., GPR18 or GPR55) are loaded with a

calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist,

intracellular calcium is released from the endoplasmic reticulum, leading to an increase in

fluorescence that can be measured using a fluorescence plate reader.

General Protocol:

Seed HEK293 or CHO-K1 cells stably or transiently expressing the target GPCR in a 96-

well plate.

The following day, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a

suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 1 hour at 37°C.

Wash the cells to remove excess dye.

Add varying concentrations of NAGly to the wells.

Measure the fluorescence intensity at appropriate excitation and emission wavelengths

(e.g., 490 nm excitation and 525 nm emission for Fluo-4) over time using a fluorescence

plate reader.

Analyze the data to determine the EC50 value.

This assay is used to determine if a GPCR signals through Gs or Gi/o proteins by measuring

changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Principle: Gi/o-coupled receptors, like GPR18, inhibit adenylyl cyclase, leading to a decrease

in intracellular cAMP levels. This change can be measured using various methods, including
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competitive immunoassays or reporter gene assays.

General Protocol (Luminescence-based):

Co-transfect HEK293 cells with the GPCR of interest (e.g., GPR18) and a cAMP-sensitive

biosensor plasmid (e.g., GloSensor™).

Plate the transfected cells in a white, opaque 96-well plate.

The next day, replace the medium with a CO2-independent medium containing the

GloSensor™ cAMP reagent and incubate for 2 hours at room temperature.

Add a known adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.

Add varying concentrations of NAGly.

Measure the luminescence using a plate-reading luminometer. A decrease in

luminescence indicates Gi/o coupling.

This assay measures the recruitment of β-arrestin to an activated GPCR, a key step in receptor

desensitization and signaling.

Principle: This assay often utilizes enzyme fragment complementation (EFC). The GPCR is

tagged with one enzyme fragment, and β-arrestin is tagged with the complementary

fragment. Upon ligand-induced receptor activation and β-arrestin recruitment, the fragments

come into proximity, forming a functional enzyme that can act on a substrate to produce a

detectable signal (e.g., chemiluminescence).

General Protocol (PathHunter® Assay):

Plate PathHunter® CHO-K1 cells expressing the tagged GPR55 and β-arrestin in a 384-

well plate.

Incubate the cells overnight.

Add varying concentrations of NAGly to the cells and incubate for 90 minutes at 37°C.

Add the detection reagents containing the enzyme substrate.
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Incubate for 60 minutes at room temperature.

Measure the chemiluminescent signal using a plate reader.

GLYT2 Functional Assay
This assay directly measures the function of glycine transporters by quantifying the uptake of

radiolabeled glycine.

Principle: Cells expressing GLYT2 are incubated with [3H]-glycine. The amount of

radioactivity incorporated into the cells is a measure of transporter activity. The inhibitory

effect of a compound like NAGly is determined by its ability to reduce this uptake.

General Protocol:

Culture cells endogenously or heterologously expressing GLYT2.

Incubate the cells with a solution containing [3H]-glycine (e.g., 10 µM final concentration)

in a suitable buffer (e.g., PBS) in the presence or absence of varying concentrations of

NAGly. To ensure specificity for GLYT2, a GLYT1 inhibitor (e.g., NFPS) can be included.

After a defined incubation period (e.g., 6 minutes), terminate the reaction by washing the

cells with ice-cold buffer.

Lyse the cells and measure the radioactivity using a scintillation counter.

Normalize the data to protein concentration and calculate the IC50 value for NAGly.

BKCa Channel Electrophysiology
This technique allows for the direct measurement of ion channel activity in real-time.

Principle: A glass micropipette with a very small tip opening is used to form a high-resistance

seal with the cell membrane, isolating a small patch of the membrane. This allows the

measurement of the ionic currents flowing through the channels in that patch. In the whole-

cell configuration, the membrane patch is ruptured, allowing for the measurement of currents

across the entire cell membrane.
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General Protocol (Whole-Cell Configuration):

Prepare isolated cells (e.g., vascular smooth muscle cells) or tissue slices.

Use a micromanipulator to position a glass micropipette filled with an appropriate

intracellular solution onto the surface of a cell.

Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and

the cell membrane.

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the

whole-cell configuration.

Apply voltage-clamp protocols to control the membrane potential and record the resulting

potassium currents.

Perfuse the cell with a solution containing NAGly and record the changes in BKCa channel

currents.

Analyze the data to determine the effect of NAGly on channel open probability and

conductance.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways modulated by NAGly and the general workflows of the experimental protocols

described above.

N-arachidonoyl glycine
(NAGly) GPR18binds Gαi/oactivates Adenylyl Cyclaseinhibits cAMPproduces PKAactivates Cellular Responses

(e.g., Cell Migration)
modulates

Click to download full resolution via product page

Caption: GPR18 signaling pathway activated by NAGly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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